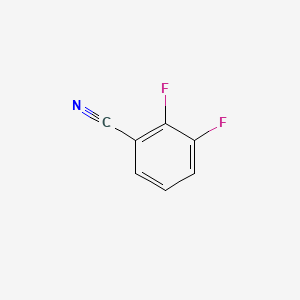

2,3-Difluorobenzonitrile

Descripción general

Descripción

2,3-Difluorobenzonitrile is a fluorinated nitrile compound that has attracted interest in various fields of chemistry due to its unique properties. It serves as an important intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its synthesis and the study of its properties are crucial for expanding its applications in these areas.

Synthesis Analysis

The synthesis of this compound involves several methods, including halogen exchange reactions and direct fluorination. Suzuki and Kimura (1991) described a synthesis route involving a halogen-exchange reaction between 3,4-dichlorobenzonitrile and potassium fluoride, indicating the versatility of halogen exchange in introducing fluorine atoms into aromatic compounds (Suzuki & Kimura, 1991).

Molecular Structure Analysis

Investigations into the molecular structure of this compound using Fourier Transform Microwave (FTMW) Spectroscopy have provided insights into the effects of difluoro substitution on the benzene ring. Kamaee et al. (2015) reported on the ground state rotational spectra and derived structural parameters that elucidate the influence of fluorine atoms on the electronic and geometrical structure of the molecule (Kamaee et al., 2015).

Chemical Reactions and Properties

Fluorinated benzonitriles, including this compound, participate in various chemical reactions due to the electron-withdrawing nature of the fluorine atoms and the cyano group. This reactivity is leveraged in the synthesis of polymers and other organic compounds. For example, Kobayashi et al. (2010) demonstrated the use of 2-formylbenzonitrile derivatives in the synthesis of 2,3-dihydro-3-methylidene-1H-isoindol-1-ones, showcasing the chemical versatility of fluorinated benzonitriles (Kobayashi et al., 2010).

Aplicaciones Científicas De Investigación

Microwave Spectroscopy and Molecular Structure

A study by Onda, Kasagi, and Jaman (2002) focused on the microwave spectrum of 2,3-difluorobenzonitrile using molecular beam Fourier transform microwave spectrometry. This research provided insights into the rotational and nitrogen quadrupole coupling constants of this compound, contributing to a better understanding of its molecular structure and behavior (Onda, Kasagi, & Jaman, 2002).

Vibrational Spectroscopy and Thermodynamics

In a 2001 study, Alcolea Palafox et al. utilized ab initio quantum chemical methods to analyze the geometry, vibrational frequencies, atomic charges, and several thermodynamic parameters of this compound. This research provides a comprehensive understanding of the molecule's characteristics and its potential applications in various scientific fields (Alcolea Palafox, Rastogi, Singh, & Tanwar, 2001).

Fourier Transform Microwave Spectroscopy

Kamaee et al. (2015) investigated the ground state rotational spectra of fluorinated benzonitriles, including this compound, using Fourier transform microwave spectroscopy. This study allowed for the derivation of substitution and effective ground state structures, which aids in understanding the impact of fluorine substitution on the molecular structure (Kamaee, Sun, Luong, & van Wijngaarden, 2015).

Millimeter-Wave Spectroscopy

Varadwaj and Jaman (2006) reinvestigated the rotational spectrum of this compound, contributing to a more accurate understanding of its rotational and centrifugal distortion constants. This research enhances the knowledge of the molecular dynamics of this compound (Varadwaj & Jaman, 2006).

Synthesis and Chemical Reactions

Research by Suzuki and Kimura (1991) focused on the synthesis of this compound through halogen-exchange fluorination. This study is significant for understanding the chemical synthesis and reactivity of difluorobenzonitriles, providing a foundation for further chemical and pharmaceutical research (Suzuki & Kimura, 1991).

Safety and Hazards

Mecanismo De Acción

Mode of Action

It has been used in the preparation of difluorophenyl-1,2,3,5-dithiadiazolyl and cyanophenoxazines , suggesting that it may interact with its targets to form these compounds.

Biochemical Pathways

The compound’s role in the synthesis of difluorophenyl-1,2,3,5-dithiadiazolyl and cyanophenoxazines suggests that it may be involved in related biochemical pathways .

Result of Action

Its role in the synthesis of difluorophenyl-1,2,3,5-dithiadiazolyl and cyanophenoxazines suggests potential applications in related fields .

Propiedades

IUPAC Name |

2,3-difluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F2N/c8-6-3-1-2-5(4-10)7(6)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKPHNZYMLJPYJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40175862 | |

| Record name | 2,3-Difluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40175862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21524-39-0 | |

| Record name | 2,3-Difluorobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21524-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Difluorobenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021524390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Difluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40175862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-difluorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.366 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

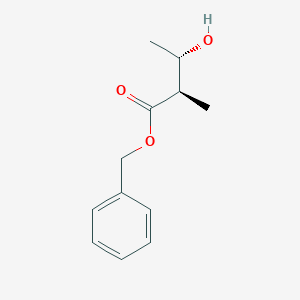

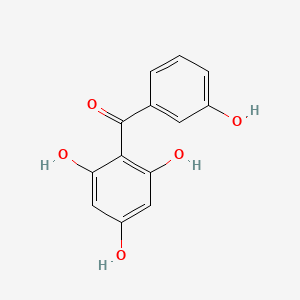

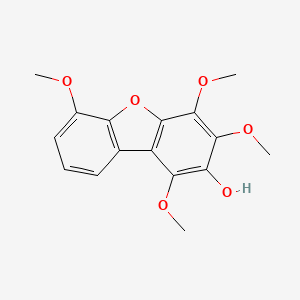

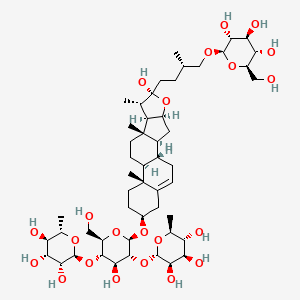

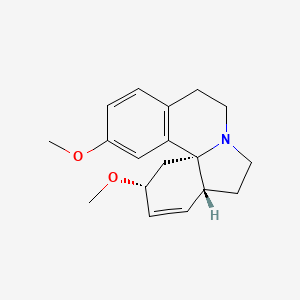

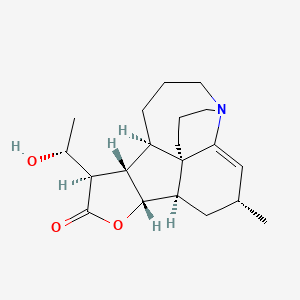

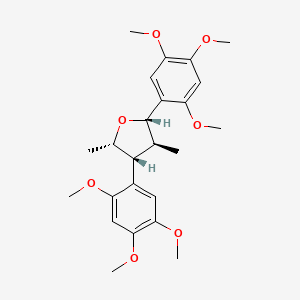

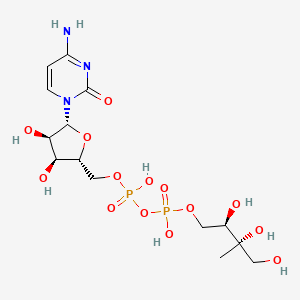

Feasible Synthetic Routes

Q & A

Q1: What is the molecular structure of 2,3-Difluorobenzonitrile and how has it been studied?

A1: this compound (C7H3F2N) is an aromatic compound with a molecular weight of 141.1 g/mol. [, ] Its structure consists of a benzene ring substituted with a nitrile group (-C≡N) at one position and fluorine atoms at the 2 and 3 positions. This molecule has been investigated using various spectroscopic techniques including Fourier transform microwave (FTMW) spectroscopy [], millimeter-wave spectroscopy [], and infrared and Raman spectroscopy. [] These studies provide valuable information about its structural parameters, vibrational frequencies, and electronic environment.

Q2: How does fluorine substitution affect the geometry of the benzonitrile backbone in this compound?

A2: Research indicates that the introduction of fluorine atoms at the 2 and 3 positions of the benzonitrile structure leads to subtle but measurable changes in the molecular geometry. [] These changes were observed by comparing experimentally determined rotational constants with those obtained from ab initio calculations at the MP2/6-311++G(2d,2p) level of theory. Natural Bond Orbital (NBO) analysis suggests that these geometric variations arise from a combination of altered hybridization at specific carbon atoms and contributions from different resonance structures.

Q3: Beyond spectroscopic characterization, has this compound been studied using computational chemistry methods?

A3: Yes, Density Functional Theory (DFT) calculations have been employed to study this compound. [] While the specific details of these calculations are not provided in the abstract, DFT methods are commonly used to predict molecular properties such as electronic structure, vibrational frequencies, and thermodynamic parameters. These calculations can offer complementary insights into the behavior of this compound and assist in interpreting experimental observations.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.